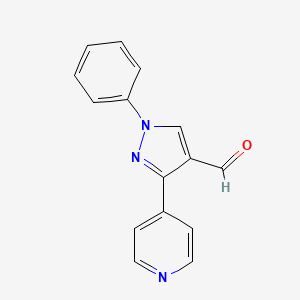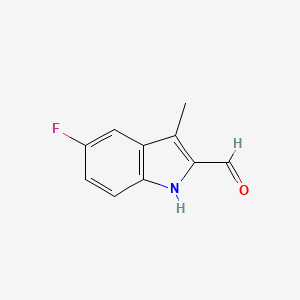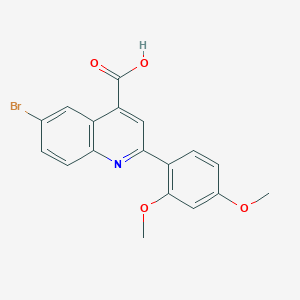
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves multi-step chemical processes. For instance, Janz & Kaila (2009) demonstrated that quinoline salicylic acids could undergo bromodecarboxylation at room temperature with N-bromosuccinimide, allowing the preparation of diverse 4-substituted quinolines, which suggests a method for introducing bromo groups into quinoline derivatives (Janz & Kaila, 2009). This technique could potentially be adapted for the synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid by selecting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure and electronic properties of related bromo-substituted quinoline derivatives have been investigated using various spectroscopic and computational methods. For example, Ulahannan et al. (2015) conducted a comprehensive study on the molecular structure, including vibrational frequencies and electronic properties, of a similar bromo-substituted quinoline compound. They employed Gaussian09 software for theoretical calculations, which provided insights into the molecule's stability, charge distribution, and potential reactivity (Ulahannan et al., 2015).
Applications De Recherche Scientifique
Synthesis of Complex Molecules
One research application of compounds related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid is in the synthesis of complex molecules. For instance, Klásek et al. (2003) described the synthesis of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which were brominated to obtain 3-bromo derivatives. These compounds were then used to create 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids and 2-alkyl/aryl-5H-furo[3,2-c]quinolin-4-ones, highlighting the utility of brominated quinoline derivatives in synthesizing diverse molecular structures (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antimicrobial and Antimalarial Agents
Compounds structurally related to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid have been investigated for their antimicrobial and antimalarial properties. Parthasaradhi et al. (2015) synthesized a series of novel bromo-chloro-quinoline derivatives with significant antimicrobial activity against various microorganisms and antimalarial activity towards P. falciparum. This indicates the potential of such compounds in developing new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Synthesis of Fluorescent Derivatives
The research conducted by Yamaguchi et al. (1985) demonstrated the use of a bromomethyl-quinoline derivative as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This illustrates the application of brominated quinoline compounds in analytical chemistry for enhancing detection sensitivity (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
Chemical Synthesis and Molecular Rearrangement
Research on brominated quinolines, akin to 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid, includes exploring their chemical synthesis and molecular rearrangement processes. For instance, Li (2015) investigated the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to the formation of bromomethyl-quinoline derivatives. This research contributes to understanding the chemical behavior and potential applications of these compounds in organic synthesis (Li, 2015).
Orientations Futures
The future directions for “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid” could involve further studies to understand its chemical properties, potential applications, and safety profile. As it is used in proteomics research , it might have potential applications in the field of biochemistry and molecular biology.
Propriétés
IUPAC Name |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOVGJUFNHFSQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361166 |
Source


|
| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351329-40-3 |
Source


|
| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

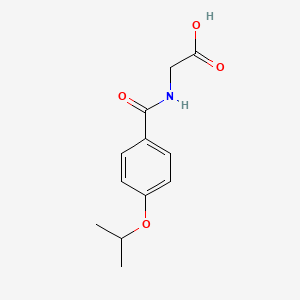
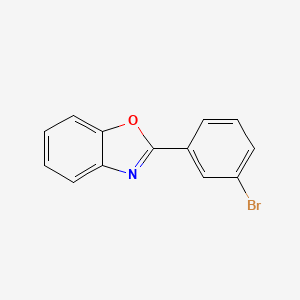
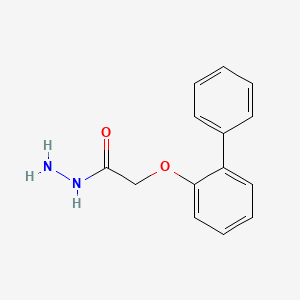
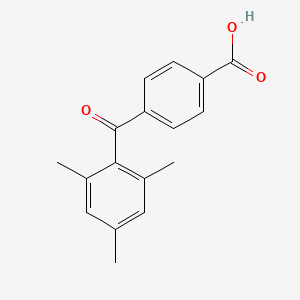
![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)
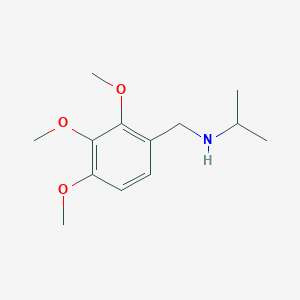
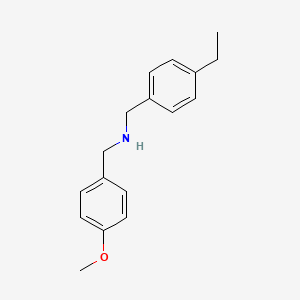
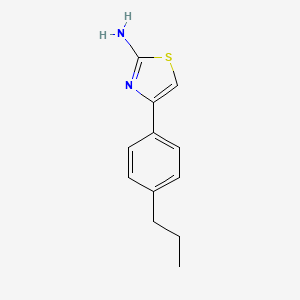
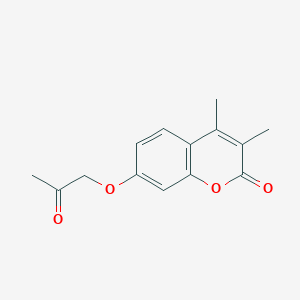
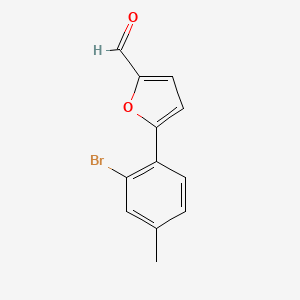

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)
